molecular formula C18H26N2O B248167 3-(azepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide

3-(azepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide

Cat. No. B248167
M. Wt: 286.4 g/mol
InChI Key: BJQBFGIYHKZZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide, also known as AZD0328, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

3-(azepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have antipsychotic effects in animal models of schizophrenia.

Mechanism of Action

3-(azepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological and pathological processes such as cognition, memory, inflammation, and apoptosis. By blocking this receptor, 3-(azepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
3-(azepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia. In addition, it has been shown to reduce inflammation and apoptosis in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-(azepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide is its selectivity for the α7 nAChR, which reduces the potential for off-target effects. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For 3-(azepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide include further studies to elucidate its mechanism of action and potential therapeutic applications. It could also be studied in combination with other compounds to enhance its therapeutic effects. In addition, the development of more soluble formulations could improve its in vivo efficacy.

Synthesis Methods

3-(azepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide can be synthesized through a multistep process that involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3-bromopropanoic acid to form the intermediate compound, 3-bromo-N-(2,3-dihydro-1H-inden-5-yl)propanamide. This intermediate compound is then reacted with azepane to form the final product, 3-(azepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide.

properties

Product Name

3-(azepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

3-(azepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide

InChI

InChI=1S/C18H26N2O/c21-18(10-13-20-11-3-1-2-4-12-20)19-17-9-8-15-6-5-7-16(15)14-17/h8-9,14H,1-7,10-13H2,(H,19,21)

InChI Key

BJQBFGIYHKZZHW-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2

Canonical SMILES

C1CCCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

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